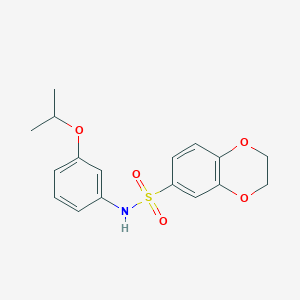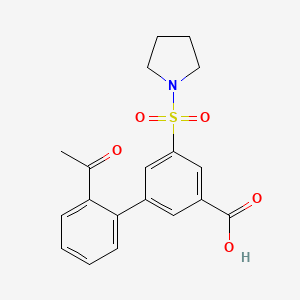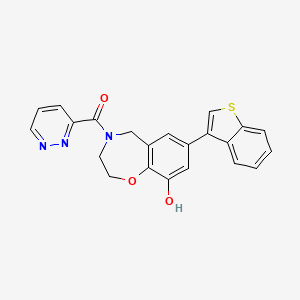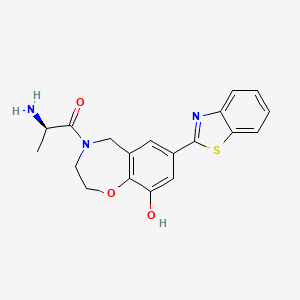![molecular formula C24H20ClN3O6 B5297156 N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine](/img/structure/B5297156.png)
N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine, also known as CFMB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CFMB is a member of the family of N-acyl-beta-alanine compounds and is synthesized through a multi-step process.
作用機序
The mechanism of action of N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine is not fully understood. However, it has been suggested that N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine exerts its effects by modulating various signaling pathways in the body. N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine has been found to inhibit the activity of nuclear factor kappa B (NF-kB), a transcription factor that plays a key role in inflammation and cancer. N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine has also been shown to inhibit the activity of Akt, a protein kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine has been found to have various biochemical and physiological effects. N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine has also been found to induce apoptosis in cancer cells by activating the caspase cascade. In addition, N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine in lab experiments is its ability to modulate various signaling pathways in the body. This makes N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine a useful tool for studying the role of these pathways in various diseases. However, one of the limitations of using N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine in lab experiments is its low solubility in water. This can make it difficult to administer N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine to cells or animals in lab experiments.
将来の方向性
There are several future directions for the study of N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine. One direction is to further investigate the mechanism of action of N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine. This will help to better understand how N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine exerts its effects and may lead to the development of more potent derivatives of N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine. Another direction is to study the potential use of N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine in combination with other drugs for the treatment of various diseases. Finally, there is a need to develop more efficient synthesis methods for N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine to make it more accessible for research purposes.
Conclusion:
In conclusion, N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine is a chemical compound that has shown potential therapeutic applications in various fields. N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine has been found to have anti-inflammatory and anti-cancer properties and has also been studied for its potential use in the treatment of neurodegenerative diseases. While there are limitations to using N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine in lab experiments, its ability to modulate various signaling pathways makes it a useful tool for studying the role of these pathways in various diseases. There are several future directions for the study of N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine, including investigating its mechanism of action and developing more efficient synthesis methods.
合成法
The synthesis of N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine involves a multi-step process that includes the preparation of the starting materials, the coupling reaction, and the final purification. The starting materials are 2-chlorobenzoyl chloride, 2-furoyl chloride, and 4-aminobenzoic acid. The coupling reaction between these materials is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The final product is purified using column chromatography.
科学的研究の応用
N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
特性
IUPAC Name |
3-[[4-[[(E)-3-(2-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O6/c25-18-5-2-1-4-16(18)14-19(28-24(33)20-6-3-13-34-20)23(32)27-17-9-7-15(8-10-17)22(31)26-12-11-21(29)30/h1-10,13-14H,11-12H2,(H,26,31)(H,27,32)(H,28,33)(H,29,30)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIADCBEUWCQFS-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C(=O)NC2=CC=C(C=C2)C(=O)NCCC(=O)O)NC(=O)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C(=O)NC2=CC=C(C=C2)C(=O)NCCC(=O)O)/NC(=O)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-({(2E)-3-(2-chlorophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl}amino)phenyl]carbonyl}-beta-alanine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5297077.png)




![4-(5-{2-[(3,4-dichlorobenzyl)thio]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5297126.png)
![3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5297134.png)


![1-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5297153.png)
![4-methoxy-3-[(methylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5297158.png)
![3-[(dimethylamino)methyl]-1-{[2-(2-pyridinyl)-5-pyrimidinyl]carbonyl}-3-piperidinol](/img/structure/B5297162.png)

![4-methoxy-N-(2-methoxyethyl)-2-{[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B5297178.png)